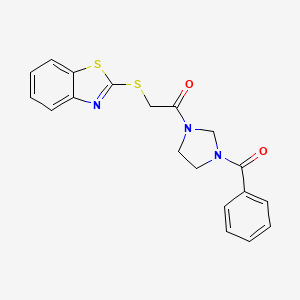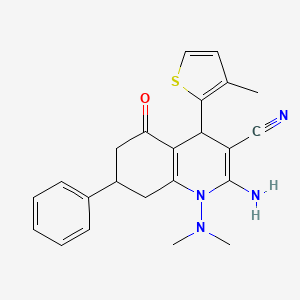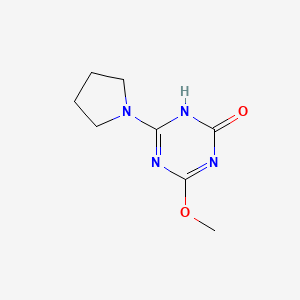![molecular formula C28H17NO5 B11495640 3-methyl-8,13-dioxo-13,14-dihydro-8H-naphtho[2,3-a]phenoxazin-7-yl benzoate](/img/structure/B11495640.png)
3-methyl-8,13-dioxo-13,14-dihydro-8H-naphtho[2,3-a]phenoxazin-7-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-8,13-DIOXO-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHEN-7-YL BENZOATE is a complex organic compound with a molecular formula of C28H17NO5. It consists of 17 hydrogen atoms, 28 carbon atoms, 1 nitrogen atom, and 5 oxygen atoms . This compound is notable for its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-METHYL-8,13-DIOXO-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHEN-7-YL BENZOATE involves several steps. One common synthetic route includes the alkylation reaction of a coumarin derivative with propargyl bromide in the presence of anhydrous potassium carbonate, followed by cyclization and esterification reactions . Industrial production methods often employ similar reaction conditions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Scientific Research Applications
3-METHYL-8,13-DIOXO-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHEN-7-YL BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 3-METHYL-8,13-DIOXO-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHEN-7-YL BENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, thereby influencing cellular signaling pathways .
Comparison with Similar Compounds
Compared to other similar compounds, 3-METHYL-8,13-DIOXO-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHEN-7-YL BENZOATE stands out due to its unique combination of functional groups and aromatic rings. Similar compounds include:
3-Methyl-8,13-dioxo-13,14-dihydro-8H-naphtho[2,3-a]phenoxazin-7-yl acetate: This compound shares a similar core structure but differs in its functional groups and reactivity.
3-Methyl-8,13-dioxo-13,14-dihydro-8H-naphtho[2,3-a]phenothiazin-7-yl acetate: Another related compound with variations in its heterocyclic rings and substituents.
Properties
Molecular Formula |
C28H17NO5 |
|---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
(3-methyl-8,13-dioxo-14H-naphtho[2,3-a]phenoxazin-7-yl) benzoate |
InChI |
InChI=1S/C28H17NO5/c1-15-11-12-19-20(13-15)33-22-14-21(34-28(32)16-7-3-2-4-8-16)23-24(25(22)29-19)27(31)18-10-6-5-9-17(18)26(23)30/h2-14,29H,1H3 |
InChI Key |
UEJVREUXBKAUCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C4C(=C(C=C3O2)OC(=O)C5=CC=CC=C5)C(=O)C6=CC=CC=C6C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B11495560.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(1H-pyrrol-1-yl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11495567.png)

![6-Bromo-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid](/img/structure/B11495578.png)
![2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11495582.png)
![N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B11495584.png)

![methyl 11-[4-(benzyloxy)phenyl]-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11495598.png)
![6-(1,3-benzothiazol-2-ylamino)-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one](/img/structure/B11495604.png)
![2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-1-[3-(phenylsulfonyl)-2-(propan-2-yl)imidazolidin-1-yl]ethanone](/img/structure/B11495606.png)
![N-[2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B11495607.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[2-(2-methoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11495612.png)
![N-(4-methoxybenzyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B11495615.png)

